molecular formula C15H17O3P B8644356 Bis(4-methylphenyl) methylphosphonate CAS No. 60146-74-9

Bis(4-methylphenyl) methylphosphonate

Cat. No. B8644356
M. Wt: 276.27 g/mol
InChI Key: OGHGBLBLZRXWFC-UHFFFAOYSA-N
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Patent
US04377537

Procedure details

A mixture of 64 g of methane phosphonic acid dimethyl ester (0.516 mol), 352 g of tris-p-cresyl phosphite (1.00 mol) and 2 ml of methyl iodide is slowly heated to 245° C. and tempered at this temperature for 30 minutes. Vacuum distillation yields 376 g of methane phosphonic acid di-p-cresyl ester (Bp1 mm 144° C.), 98.6% pure.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
352 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]OP(C)(=O)OC.[P:8]([O:25]C1C=CC(C)=CC=1)([O:17][C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1)[O:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.CI>>[C:10]1([O:9][P:8]([CH3:1])(=[O:25])[O:17][C:18]2[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=2)[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
COP(OC)(=O)C
Name
Quantity
352 g
Type
reactant
Smiles
P(OC1=CC=C(C=C1)C)(OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C
Name
Quantity
2 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
245 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)C)OP(OC1=CC=C(C=C1)C)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 376 g
YIELD: CALCULATEDPERCENTYIELD 263.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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